molecular formula C39H81N7O15 B8027525 Tri(Amino-PEG4-amide)-amine

Tri(Amino-PEG4-amide)-amine

Cat. No.: B8027525
M. Wt: 888.1 g/mol
InChI Key: YGEMWQLDBQAVBU-UHFFFAOYSA-N
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Description

Tri(Amino-PEG4-amide)-amine is a compound with the molecular formula C61H118N10O20 and a molecular weight of 1311.65. It is primarily used in proteomics research and other biochemical applications . This compound is known for its unique structure, which includes three amino groups attached to a polyethylene glycol (PEG) backbone, making it highly versatile in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(Amino-PEG4-amide)-amine involves multiple steps, starting with the preparation of the PEG backbone. The PEG backbone is then functionalized with amino groups through a series of chemical reactions. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Tri(Amino-PEG4-amide)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce simpler amines .

Scientific Research Applications

Chemistry

In chemistry, Tri(Amino-PEG4-amide)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications .

Biology

In biological research, this compound is used for labeling and tracking biomolecules. Its PEG backbone provides biocompatibility, making it suitable for use in various biological assays and imaging techniques .

Medicine

In medicine, this compound is explored for its potential in drug delivery systems. The PEG backbone enhances the solubility and stability of therapeutic agents, improving their efficacy and reducing side effects .

Industry

In industrial applications, this compound is used in the development of advanced materials and coatings. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of Tri(Amino-PEG4-amide)-amine involves its interaction with specific molecular targets. The amino groups can form covalent bonds with various biomolecules, facilitating their labeling or modification. The PEG backbone enhances the solubility and stability of the compound, allowing it to function effectively in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri(Amino-PEG4-amide)-amine stands out due to its three amino groups, providing a balance between reactivity and stability. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H81N7O15/c40-4-16-53-22-28-59-34-31-56-25-19-50-13-1-37(47)43-7-10-46(11-8-44-38(48)2-14-51-20-26-57-32-35-60-29-23-54-17-5-41)12-9-45-39(49)3-15-52-21-27-58-33-36-61-30-24-55-18-6-42/h1-36,40-42H2,(H,43,47)(H,44,48)(H,45,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEMWQLDBQAVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H81N7O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

888.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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